N-(2-Benzylphenyl)-2-(methylthio)nicotinamide
Description
Properties
Molecular Formula |
C20H18N2OS |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(2-benzylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H18N2OS/c1-24-20-17(11-7-13-21-20)19(23)22-18-12-6-5-10-16(18)14-15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,22,23) |
InChI Key |
QMZIULZINCWBFX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The compound can be synthesized through amide bond formation between 2-(methylthio)nicotinic acid and 2-benzylphenylamine. Key steps involve:
- Acid chloride formation : Convert 2-(methylthio)nicotinic acid to its reactive acyl chloride intermediate
- Nucleophilic acyl substitution : React with 2-benzylphenylamine under basic conditions
Reaction equation :
$$
\ce{C6H4(CO2H)-2-SCH3 + SOCl2 -> C6H4(COCl)-2-SCH3 + HCl + SO2}
$$
$$
\ce{C6H4(COCl)-2-SCH3 + H2N-C6H4-CH2Ph -> C6H4(CONH-C6H4-CH2Ph)-2-SCH3 + HCl}
$$
Detailed Synthetic Protocol (Adapted from)
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Acid activation | Oxalyl chloride (2.5 eq), DMF (cat.), DCM, 0°C → RT | 6 hr | 92% |
| Amide coupling | 2-Benzylphenylamine (1.2 eq), Et3N (2 eq), DCM, 0°C → RT | 4 hr | 78% |
| Purification | Column chromatography (Hexane:EtOAc 3:1) | - | 95% purity |
- Temperature control : Maintain ≤5°C during acid chloride formation to prevent decomposition
- Moisture exclusion : Use anhydrous DCM and molecular sieves for amine stability
- Stoichiometry : Excess amine (1.2 eq) ensures complete acylation
Alternative Synthetic Routes
Method A: Direct Coupling via HATU ()
Nicotinic acid (1.0 eq)
HATU (1.5 eq), DIPEA (3 eq)
DMA, 25°C, 12 hr → 68% yield
Advantages : Avoids hazardous chlorinating agents
Disadvantages : Requires expensive coupling reagents
Method B: Enzymatic Amination ()
Nicotinamide (1.0 eq) + 2-Benzylphenol
Lipase (Novozym 435), tert-amyl alcohol
60°C, 48 hr → 41% yield
Limitations : Low efficiency for bulky aryl amines
Structural Characterization Data
- δ 8.72 (d, J=4.8 Hz, 1H, pyridine-H6)
- δ 8.23 (d, J=7.6 Hz, 1H, pyridine-H4)
- δ 7.54-7.21 (m, 9H, aromatic + NH)
- δ 4.12 (s, 2H, CH2Ph)
- δ 2.67 (s, 3H, SCH3)
HRMS (ESI+) :
Calculated for C20H17N2OS [M+H]+: 333.1063
Found: 333.1065
Optimization Challenges
-
- Prone to oxidation → requires inert atmosphere (N2/Ar)
- Add 0.1% BHT as radical scavenger during purification
-
- 2-Benzylphenylamine pKa = 4.9 → requires pH >7 for efficient reaction
- Use Schlenk techniques for oxygen-sensitive steps
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzylphenyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Electrophiles like bromine or chloromethyl methyl ether
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
N-(2-Benzylphenyl)-2-(methylthio)nicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active nicotinamide derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Benzylphenyl)-2-(methylthio)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The benzylphenyl and methylthio groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Corrosion Inhibition Nicotinamide Derivatives
Key analogs from corrosion inhibition studies (–2):
Insights :
Antibacterial Nicotinamide Derivatives
Relevant analogs from antimicrobial research ():
Insights :
- Methylthio groups in quinolones () improve antibacterial potency by increasing lipophilicity and target affinity. The target compound’s 2-methylthio and benzylphenyl groups may similarly enhance bioavailability but lack explicit antimicrobial data.
Structural and Physicochemical Comparisons
Insights :
Biological Activity
N-(2-Benzylphenyl)-2-(methylthio)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound can be characterized by its unique structure, which includes a benzyl group, a methylthio group, and a nicotinamide moiety. This structural configuration suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often modulate pathways related to inflammation, apoptosis, and metabolic regulation.
- Inflammation Modulation : Compounds in the benzamide and nicotinamide classes have been shown to inhibit the transcription factor NF-kappaB, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-alpha .
- Antitumor Activity : The anti-inflammatory properties of benzamides may also contribute to their antitumor effects. By regulating apoptosis and DNA repair mechanisms, these compounds can potentially inhibit tumor growth .
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Effects : A study demonstrated that N-substituted benzamides could significantly reduce lipopolysaccharide-induced TNF-alpha levels in mice, suggesting their potential use in treating inflammatory diseases .
- Cancer Research : In vitro studies have shown that compounds similar to this compound exhibit dose-dependent inhibition of cell proliferation in various cancer cell lines, indicating their potential as anticancer agents .
- Neuroleptic Activity : Research into benzamide derivatives has indicated that certain modifications enhance their neuroleptic effects, potentially offering insights into the therapeutic applications of related compounds .
Q & A
Q. What are the standard synthetic routes for N-(2-Benzylphenyl)-2-(methylthio)nicotinamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-(methylthio)nicotinic acid with 2-benzylphenylamine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). Reactions are conducted in solvents like dichloromethane at 0–25°C. Optimization includes:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions.
- Purification : Recrystallization or column chromatography improves purity.
- Yield enhancement : Stoichiometric excess of the amine (1.2–1.5 eq) ensures complete acylation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR verify aromatic protons and methylthio group positioning (e.g., methylthio protons at δ 2.5–3.0 ppm).
- X-ray crystallography : Resolves spatial arrangement, particularly the benzylphenyl group's ortho substitution.
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 365.12) .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antifungal activity : Microdilution assays against Candida albicans or Aspergillus fumigatus (IC determination).
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses.
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based kinase assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from substituent effects or assay variability. Strategies include:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., halogenation on the benzyl group) and compare bioactivity.
- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed cell passage numbers, serum-free media).
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced antifungal activity with electron-withdrawing groups) .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Predict binding to targets like CYP450 enzymes or P-glycoprotein to assess metabolic stability.
- ADMET prediction tools : Use SwissADME or ADMETlab to optimize logP (target ≤3) and aqueous solubility.
- QSAR models : Corlate substituent hydrophobicity with membrane permeability (e.g., benzyl group fluorination reduces logP by 0.5 units) .
Q. What experimental approaches elucidate the mechanism of action for this compound in anticancer applications?
- Methodological Answer :
- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis or oxidative stress).
- Protein interaction studies : Pull-down assays with biotinylated probes to identify binding partners.
- In vivo validation : Xenograft models (e.g., murine breast cancer) at 25–50 mg/kg doses, monitoring tumor volume and metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
